Cas no 898459-29-5 (N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide)

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to a dimethylphenyl group and a benzamide moiety with an ethylsulfanyl substituent. This structure imparts potential utility in agrochemical and pharmaceutical research, particularly in the development of bioactive molecules. The oxadiazole ring enhances stability and binding affinity, while the ethylsulfanyl group may influence solubility and reactivity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound’s purity and synthetic reproducibility are critical for consistent experimental outcomes in applications such as enzyme inhibition or material science investigations.
N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide structure
898459-29-5 structure
Product Name:N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide
CAS No:898459-29-5
MF:C19H19N3O2S
MW:353.438062906265
CID:5485077
Update Time:2025-10-31

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylthio)-
    • N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide
    • Inchi: 1S/C19H19N3O2S/c1-4-25-15-7-5-6-14(11-15)17(23)20-19-22-21-18(24-19)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
    • InChI Key: UUSJWHLSMNWYEK-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC(C)=CC=C2C)O1)(=O)C1=CC=CC(SCC)=C1

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide Pricemore >>

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Additional information on N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide

Professional Introduction to N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide (CAS No. 898459-29-5)

N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide

is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 898459-29-5, represents a novel molecular scaffold with potential applications in the development of bioactive molecules. The structural features of this compound, particularly its oxadiazole core and sulfanyl functional group, make it an intriguing candidate for further investigation in medicinal chemistry.

The oxadiazole ring system is a prominent heterocyclic moiety that has been extensively studied due to its broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 2,5-dimethylphenyl substituent in the oxadiazole ring enhances the compound's lipophilicity and may contribute to improved membrane permeability, which is a crucial factor for drug bioavailability. Additionally, the benzamide moiety at the 3-position introduces a polar functional group that can interact with biological targets through hydrogen bonding.

The ethylsulfanyl group at the 3-position of the benzamide further modulates the electronic properties of the molecule. Sulfanyl groups are known to influence the reactivity and binding affinity of compounds by participating in hydrogen bonding and hydrophobic interactions. This feature makes N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide a promising candidate for designing molecules with enhanced binding to biological receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide has been explored in several preclinical studies for its potential pharmacological properties. These studies have highlighted its ability to modulate various signaling pathways involved in inflammation and cancer progression.

One of the most compelling aspects of this compound is its interaction with enzymes and receptors that play critical roles in disease pathogenesis. For instance, preliminary studies suggest that it may inhibit the activity of certain kinases involved in cancer cell proliferation. Furthermore, its ability to cross-react with other targets suggests a broad spectrum of potential therapeutic applications.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfanyl group at the 3-position of the benzamide requires careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the oxadiazole core efficiently.

The pharmacokinetic profile of N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide is another area of interest. In vitro studies have shown that it exhibits favorable solubility and stability under physiological conditions. These properties are essential for ensuring effective drug delivery and absorption after administration.

The compound's potential toxicity profile has also been evaluated through various in vitro assays. These assays have indicated that it exhibits low toxicity at therapeutic concentrations but may cause adverse effects at higher doses. Further research is needed to fully characterize its safety profile before moving into clinical trials.

The development of new drug candidates often involves collaboration between academic researchers and pharmaceutical companies. N-N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-3-(ethylsulfanyl)benzamide is an excellent example of how interdisciplinary research can lead to innovative therapeutic solutions. By combining expertise from organic chemistry, medicinal chemistry, and pharmacology, researchers can accelerate the discovery and development process.

The future prospects for this compound are promising. Ongoing research aims to optimize its chemical structure for improved biological activity and reduced toxicity. Additionally, computational modeling techniques are being used to predict how different modifications will affect its binding affinity to biological targets.

In conclusion, N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyy-3-(ethylsulfanyl)benzamide (CAS No.898459- 29 5) represents a significant advancement in pharmaceutical chemistry with potential applications in treating various diseases. Its unique structural features make it an attractive candidate for further investigation in both academic and industrial settings.

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